molecular formula C18H17BrFNOS B2898462 (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706093-04-0

(2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2898462
M. Wt: 394.3
InChI Key: YXKAYBJWMHHOGC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, ChemSpider ID, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like its acidity or basicity, its reactivity with other compounds, etc.


Scientific Research Applications

Synthesis of Fluorinated Compounds

Research indicates that fluorinated compounds, such as fluorinated benzophenones, xanthones, acridones, and thioxanthones, can be synthesized through iterative nucleophilic aromatic substitution. This process is significant for enhancing photostability and improving spectroscopic properties of fluorophores. These advancements facilitate access to novel fluorinated analogues of fluorescein and rhodamine, offering tunable absorption and emission spectra for potential application in material science and pharmaceuticals (Woydziak, Fu, & Peterson, 2012).

Antimicrobial and Antioxidant Properties

Another study focuses on the synthesis of bromophenols and their derivatives, investigating their carbonic anhydrase inhibitory properties. These bromophenols have shown potential as leads for novel carbonic anhydrase inhibitors, valuable for treating various conditions such as glaucoma and epilepsy. This highlights the broader pharmacological implications of bromophenyl derivatives in drug discovery and development (Balaydın et al., 2012).

Crystal Structure Analysis

The crystal structure of fluorophenyl and thiophene derivatives has been analyzed, emphasizing the importance of substituted thiophenes in pharmaceuticals due to their broad spectrum of biological activities. These activities range from antibacterial to antifungal and antiproliferative effects, underscoring the compound's relevance in designing drugs with specific biological targets (Nagaraju et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes looking at safety data sheets and other regulatory information.


Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, areas where more research is needed, etc.


properties

IUPAC Name

(2-bromophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-15-7-3-1-5-13(15)18(22)21-10-9-17(23-12-11-21)14-6-2-4-8-16(14)20/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAYBJWMHHOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

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